molecular formula C7H11ClF3N B1435520 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride CAS No. 1803580-73-5

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

Cat. No.: B1435520
CAS No.: 1803580-73-5
M. Wt: 201.62 g/mol
InChI Key: QAHGCMSAAXUPED-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is a versatile compound with the molecular formula C₇H₁₁ClF₃N and a molecular weight of 201.62 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which is further functionalized with an amine group

Scientific Research Applications

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride typically involves the introduction of the trifluoromethyl group onto a cyclohexene ring followed by the addition of an amine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base to introduce the trifluoromethyl group. The resulting intermediate is then subjected to amination reactions using ammonia or amine derivatives under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)cyclohexanone: Similar structure but with a ketone group instead of an amine.

    4-(Trifluoromethyl)cyclohexanol: Contains a hydroxyl group instead of an amine.

    4-(Trifluoromethyl)cyclohexane: Lacks the double bond and amine group.

Uniqueness

4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the amine group on a cyclohexene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)cyclohex-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1,6H,2-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGCMSAAXUPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 2
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 3
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 4
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 5
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride
Reactant of Route 6
4-(Trifluoromethyl)cyclohex-3-en-1-amine hydrochloride

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